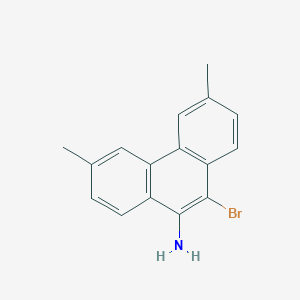![molecular formula C13H22N2O2 B13339010 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound featuring a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.1.1]heptane framework provides a rigid and constrained structure, which can be beneficial for enhancing the stability and specificity of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane framework . This method utilizes mild reaction conditions and readily available starting materials, such as N-hydroxyphthalimide esters of the corresponding carboxylic acids.
Another approach involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various cycloaddition strategies . These methods provide access to a wide range of functionalized bicyclo[3.1.1]heptane derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the introduction of new functional groups at specific positions on the bicyclo[3.1.1]heptane framework.
Scientific Research Applications
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, enhancing the compound’s efficacy and selectivity. The azabicyclo framework can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound with a comparable bicyclic structure but without the L-prolyl and ethoxy groups.
Bicyclo[3.1.1]heptane: A parent compound that serves as the core structure for various derivatives.
Uniqueness
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of the L-prolyl and ethoxy groups, which can enhance its biological activity and specificity. The combination of these functional groups with the rigid bicyclic structure provides a distinct advantage in various applications, particularly in medicinal chemistry and drug design.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-9-6-10(12)8-15(7-9)13(16)11-4-3-5-14-11/h9-12,14H,2-8H2,1H3/t9?,10?,11-,12?/m0/s1 |
InChI Key |
HDZVOFHXJFNTMW-FYJQFVIDSA-N |
Isomeric SMILES |
CCOC1C2CC1CN(C2)C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)
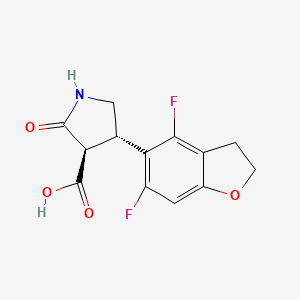
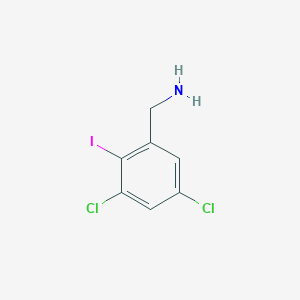
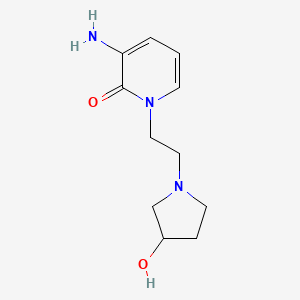
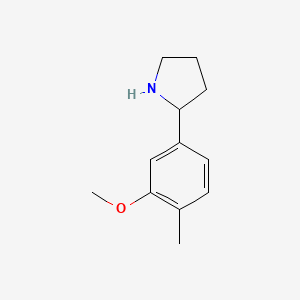
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
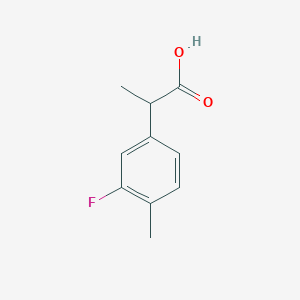
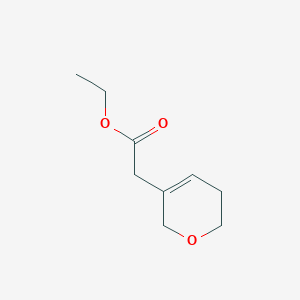
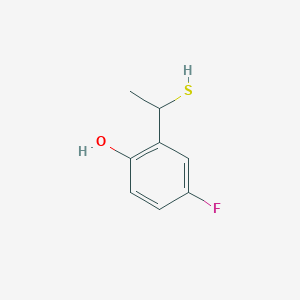

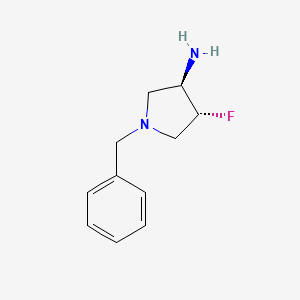
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
